molecular formula C8H15N B1627480 4-(1-Methylethylidene)piperidine CAS No. 854904-29-3

4-(1-Methylethylidene)piperidine

Cat. No.: B1627480
CAS No.: 854904-29-3
M. Wt: 125.21 g/mol
InChI Key: SRYVUMHANHOENO-UHFFFAOYSA-N
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Description

4-(1-Methylethylidene)piperidine (CAS 854904-29-3) is a chemical compound with the molecular formula C8H15N and a molecular weight of 125.21 . This specialty piperidine derivative is characterized by an isopropylidene group attached to the piperidine ring, a structural feature that can influence its steric and electronic properties, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The piperidine scaffold is a fundamental structural motif found in a vast array of pharmaceuticals, fine chemicals, and natural alkaloids . As a building block, this compound is of significant interest for the research and development of new therapeutic agents. Its potential applications include serving as a precursor or intermediate in the synthesis of more complex molecules for biological screening, as well as its use in methodological studies to develop novel chemical transformations. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the safe handling and use of this chemical.

Properties

IUPAC Name

4-propan-2-ylidenepiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-7(2)8-3-5-9-6-4-8/h9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYVUMHANHOENO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1CCNCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595803
Record name 4-(Propan-2-ylidene)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854904-29-3
Record name 4-(Propan-2-ylidene)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformational Chemistry of 4 1 Methylethylidene Piperidine Analogues

Reactions at the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a key site for various chemical modifications, including the introduction of alkyl, acyl, and other functional groups. These transformations are fundamental in altering the molecule's physical, chemical, and biological properties.

N-alkylation of piperidine analogues is a common strategy to introduce various substituents on the nitrogen atom. This can be achieved through reactions with alkyl halides or via reductive amination. For instance, N-alkylation of 4-piperidone (B1582916), a related precursor, has been accomplished using alkylating agents in the presence of a base like potassium carbonate in solvents such as DMF. researchgate.netsciencemadness.org Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) also serves as an effective method for N-alkylation. sciencemadness.org

N-acylation involves the reaction of the piperidine nitrogen with acylating agents like acyl chlorides or anhydrides to form amides. These reactions are typically carried out in the presence of a base to neutralize the acid generated. The resulting amides are important intermediates in the synthesis of various biologically active molecules. masterorganicchemistry.comnih.govnih.gov For example, piperidine-derived amides have been synthesized and investigated as inhibitors of the human soluble epoxide hydrolase (sEH) enzyme. nih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions

Reactant 1Reactant 2Reagent/CatalystProductReaction Type
PiperidineAlkyl bromide/iodideAcetonitrileN-alkylpiperidinium saltN-Alkylation
4-PiperidonePhenylacetaldehydeSodium triacetoxyborohydride, TriethylamineN-phenethyl-4-piperidoneReductive Amination
PiperidineAcyl chlorideBaseN-acylpiperidine (Amide)N-Acylation
PiperidineBenzyl chlorideK2CO3, EtOH, MicrowaveN-benzylpiperidineN-Alkylation
Piperidine4-Methoxybenzyl chlorideDIEA, DCMN-(4-methoxybenzyl)piperidineN-Alkylation

This table provides illustrative examples of N-alkylation and N-acylation reactions involving piperidine derivatives.

The basic nature of the piperidine nitrogen allows for the straightforward formation of salts upon reaction with various acids. These acid addition salts, such as hydrochlorides or sulfates, often exhibit improved solubility and stability compared to the free base, which is advantageous for pharmaceutical applications. google.comgoogle.com The formation of a piperidinium (B107235) sulfamethazinate salt has been reported through a solvent-assisted grinding method, where proton transfer occurs from sulfamethazine (B1682506) to piperidine. nih.gov

Amide formation, as mentioned in the previous section, is a key transformation. The direct reaction of a carboxylic acid with an amine to form an amide by heating to drive off water is possible but often requires harsh conditions. masterorganicchemistry.com More commonly, the carboxylic acid is activated, for example, by converting it to an acyl chloride, which then readily reacts with the piperidine nitrogen. masterorganicchemistry.com Piperine (B192125) amide analogues have been synthesized by replacing the piperidine moiety with different cyclic amines, demonstrating the versatility of amide formation in creating diverse chemical libraries. nih.gov

In the context of solid-phase peptide synthesis (SPPS), piperidine and its derivatives, such as 4-methylpiperidine (B120128), are widely used as reagents for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of amino acids. nih.govscielo.org.mxnih.govpeptide.com The deprotection mechanism is a base-catalyzed elimination reaction. nih.govnih.gov Typically, a 20% solution of piperidine in a solvent like dimethylformamide (DMF) is used. scielo.org.mxpeptide.com

While piperidine is effective, concerns about its toxicity and legal status have prompted research into alternative deprotection reagents. scielo.org.mx 4-Methylpiperidine has emerged as a viable alternative, showing comparable efficiency to piperidine in Fmoc removal. nih.govscielo.org.mxnih.gov Studies have shown that both 4-methylpiperidine and piperazine (B1678402) can be used interchangeably with piperidine, with considerations for the specific peptide sequence and amino acid residues involved. nih.govnih.gov Other bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperazine have also been explored to minimize side reactions like diketopiperazine formation. nih.gov

Table 2: Reagents for Fmoc Deprotection in Solid-Phase Peptide Synthesis

ReagentTypical ConcentrationSolventNotes
Piperidine (PP)20% v/vDMFStandard reagent, but has toxicity concerns. scielo.org.mxpeptide.com
4-Methylpiperidine (4MP)20% v/vDMFA good alternative to piperidine with similar efficacy. nih.govscielo.org.mxnih.gov
Piperazine (PZ)10% w/vDMF/EthanolAnother viable alternative to piperidine. nih.govnih.gov
DBU/Piperazine2% DBU, 5% PiperazineNMPCan reduce diketopiperazine formation. nih.gov

This table summarizes common reagents and conditions used for the removal of the Fmoc protecting group in peptide synthesis.

Reactions Involving the Exocyclic Double Bond at C4

The exocyclic double bond in 4-(1-methylethylidene)piperidine analogues is a site of unsaturation that can undergo a variety of addition and functionalization reactions, providing a pathway to a range of saturated and functionalized piperidine derivatives.

The exocyclic double bond can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically employs a metal catalyst, such as palladium, platinum, or rhodium, in the presence of hydrogen gas. nih.govscholaris.cagoogle.com The hydrogenation of fluorinated pyridines to the corresponding all-cis-fluorinated piperidines has been achieved using a rhodium catalyst. nih.gov This process allows for the creation of saturated piperidine rings with specific stereochemistry.

Alternative reduction methods can also be employed. For example, Hantzsch 1,4-dihydropyridine (B1200194) has been used for the reduction of the exocyclic double bond in substituted thiazolidine (B150603) diones, suggesting its potential applicability to similar exocyclic double bonds in piperidine systems. researchgate.net

The exocyclic double bond serves as a handle for further functionalization. While specific examples for this compound are not extensively detailed in the provided search results, general reactions of exocyclic double bonds can be inferred. These can include electrophilic additions, such as halogenation or hydrohalogenation, which would lead to the introduction of new functional groups at the C4 position and the adjacent carbon of the isopropylidene group.

Furthermore, oxidative cleavage of the double bond could provide access to 4-oxopiperidine derivatives. The reactivity of the double bond allows for a range of synthetic transformations, expanding the chemical space accessible from this compound precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms and their connectivity within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In this compound, distinct signals are expected for the protons on the piperidine ring and the methyl groups of the isopropylidene moiety.

The protons on the piperidine ring at the C2/C6 and C3/C5 positions are chemically equivalent due to the symmetry of the molecule. The protons at C2 and C6, being adjacent to the nitrogen atom, are expected to be deshielded and appear at a lower field (higher ppm value) compared to the protons at C3 and C5. The NH proton of the piperidine ring will typically appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration. The methyl protons of the isopropylidene group are equivalent and are expected to produce a singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
NH 1.5 - 2.5 Broad Singlet 1H
C2-H, C6-H 2.8 - 3.2 Triplet 4H
C3-H, C5-H 2.2 - 2.6 Triplet 4H

Note: Predicted values are based on typical ranges for similar structural motifs.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal.

The quaternary carbon of the isopropylidene group (C=C(CH₃)₂) will appear in the downfield region, characteristic of sp² hybridized carbons. The adjacent carbon of the piperidine ring (C4) will also be in the downfield region. The carbons of the methyl groups will be found in the upfield region. The C2/C6 and C3/C5 carbons of the piperidine ring are equivalent and will each produce a single signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=C(CH₃)₂ 120 - 140
C4 115 - 135
C2, C6 45 - 55
C3, C5 30 - 40

Note: Predicted values are based on typical ranges for similar structural motifs.

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity and spatial relationships between atoms in a molecule. slideshare.netyoutube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the protons on C2/C6 and C3/C5, confirming their adjacent relationship in the piperidine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com It would be used to definitively assign the proton signals to their corresponding carbon atoms in the piperidine ring and the isopropylidene group. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, regardless of their bonding connectivity. slideshare.net NOESY can provide information about the stereochemistry and conformation of the molecule. For instance, it could show through-space interactions between the methyl groups and the axial protons on the piperidine ring. researchgate.netresearchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=C bonds.

The N-H stretching vibration of the secondary amine in the piperidine ring typically appears as a moderate to weak band in the region of 3300-3500 cm⁻¹. The C=C stretching vibration of the exocyclic double bond is expected to be observed in the 1640-1680 cm⁻¹ region. C-H stretching vibrations for both sp² and sp³ hybridized carbons will be present just below and above 3000 cm⁻¹, respectively. The C-N stretching vibration will likely appear in the 1000-1250 cm⁻¹ range.

Table 3: Predicted FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Stretch 3300 - 3500
C-H (sp²) Stretch 3010 - 3095
C-H (sp³) Stretch 2850 - 2960
C=C Stretch 1640 - 1680

Note: Predicted values are based on typical ranges for similar functional groups. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The molecular weight of this compound (C₉H₁₇N) is 139.24 g/mol .

In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 139. The fragmentation of the molecule would likely involve the loss of a methyl group (CH₃) from the isopropylidene moiety, resulting in a fragment ion at m/z 124. Another possible fragmentation pathway could be the cleavage of the piperidine ring.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment
139 [M]⁺

Note: Fragmentation patterns are predicted based on the principles of mass spectrometry.

Conformational Analysis of the Piperidine Ring (e.g., Chair Conformations)

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. youtube.comslideshare.net In this conformation, the substituents can occupy either axial or equatorial positions. khanacademy.orgleah4sci.com The presence of the exocyclic double bond at the C4 position in this compound introduces some degree of flattening to the ring in that region.

The two chair conformations of the piperidine ring can interconvert through a process known as a ring flip. youtube.com For this compound, the two chair conformations are degenerate, meaning they have the same energy. The nitrogen atom can also undergo inversion, which, in combination with the ring flip, leads to a dynamic equilibrium of different conformers. The preference for the NH proton to be in an axial or equatorial position can be influenced by the solvent and other steric factors. masterorganicchemistry.com

Investigation of Intermolecular Interactions

The solid-state arrangement and intermolecular forces of piperidine and its derivatives are crucial for understanding their physical properties and biological activities. The primary intermolecular interaction governing the crystal structures of many piperidine-containing compounds is hydrogen bonding, particularly involving the nitrogen-hydrogen (N-H) group of the piperidine ring.

Crystal structure analyses of simple piperidines, such as piperidine itself and morpholine, have revealed the formation of N-H···N hydrogen-bonded chains as a characteristic feature. ed.ac.uk In the case of piperidine, these interactions result in a layered structure. ed.ac.uk The N-H bond typically acts as a hydrogen bond donor, while the nitrogen atom serves as an acceptor, leading to head-to-tail chains of molecules.

The presence of water molecules in hydrated crystals of piperidine derivatives adds further complexity to the hydrogen-bonding network. A study of hydrates of 4-methylpiperidine and 4-chloropiperidine (B1584346) demonstrated that water molecules can form extensive layers, with the piperidine derivatives interacting with these water layers through hydrogen bonds. rsc.org For example, in the monohydrate of 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide, the water molecule acts as both a double donor and an acceptor, forming inter-species hydrogen bonds that generate one-dimensional chains. nih.gov

Below is a table summarizing typical intermolecular hydrogen bond data for related piperidine derivatives, illustrating the common range for such interactions.

Compound/Derivative ClassDonor-H···AcceptorD···A Distance (Å)Reference
PiperidineN-H···N2.346(13) ed.ac.uk
PiperazineN-H···N2.319(16) ed.ac.uk
4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrateO-H···O2.778(3) nih.gov
4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrateO-H···N2.871(3) nih.gov
4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrateN-H···O2.946(3) nih.gov

Conclusion

The piperidine (B6355638) scaffold remains a central and indispensable component in the toolkit of modern chemists. Its rich history in natural products and its proven track record in synthetic pharmaceuticals solidify its importance. The specific derivative, 4-(1-methylethylidene)piperidine, while perhaps not a household name, exemplifies the potential held within the vast chemical space of piperidine derivatives. Its synthesis and reactivity offer avenues for the creation of novel molecules with potentially valuable applications in medicine, materials, and catalysis. The continued exploration of such unique building blocks will undoubtedly contribute to the advancement of chemical science.

Computational Chemistry and Theoretical Studies on Piperidine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. These calculations can predict various molecular properties, including orbital energies, electron density distribution, and the stability of different conformations. For instance, DFT studies have been employed to understand the mechanistic details of reactions that form piperidine (B6355638) rings. acs.orgresearchgate.net By analyzing the energy profiles of reaction pathways, researchers can identify the most favorable routes for synthesis. acs.orgresearchgate.net

These computational methods also help in understanding the influence of different substituents on the piperidine ring, which can affect the molecule's reactivity and biological activity. For example, calculations can reveal how the introduction of various functional groups alters the electron distribution and, consequently, the molecule's ability to interact with other molecules.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor or enzyme. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding modes of potential drug candidates. In the context of piperidine derivatives, molecular docking studies have been instrumental in identifying and optimizing ligands for various biological targets, including cholinesterases and monoamine oxidases, which are relevant to Alzheimer's disease. nih.gov

These studies provide detailed information about the interactions between the ligand and the amino acid residues in the active site of the target protein. nih.gov This information is crucial for understanding the structure-activity relationships (SAR) and for designing new compounds with improved potency and selectivity. For example, docking studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity of a ligand. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and binding dynamics of ligands and proteins over time. These simulations are particularly useful for understanding the flexibility of the piperidine ring and how it adapts to the binding site of a target protein. nih.gov

MD simulations can also be used to validate the results of molecular docking studies and to provide a more accurate prediction of the binding free energy. researchgate.net By simulating the behavior of the ligand-protein complex in a realistic environment, researchers can gain insights into the stability of the complex and the key interactions that maintain the binding. nih.gov These simulations have been applied to various piperidine-based systems to elucidate their mechanism of action and to guide the design of more effective drugs. nih.govresearchgate.net

Mechanistic Studies of Piperidine-Forming Reactions

Computational methods play a significant role in elucidating the mechanisms of chemical reactions, including those that form the piperidine ring. nih.gov DFT calculations, for example, can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates along the reaction pathway. acs.orgresearchgate.netnih.gov This information is invaluable for optimizing reaction conditions and for developing new synthetic strategies. acs.orgresearchgate.netnih.gov

For instance, computational studies have been used to investigate the mechanism of copper-catalyzed intramolecular C-H amination for the synthesis of piperidines. acs.orgresearchgate.netnih.gov These studies have provided insights into the role of the catalyst and the nature of the intermediates involved in the reaction. acs.orgresearchgate.netnih.gov By understanding the reaction mechanism at a molecular level, chemists can design more efficient and selective methods for the synthesis of piperidine derivatives.

In Silico Prediction of Biological Activity (e.g., PASS Program)

In silico methods, such as the Prediction of Activity Spectra for Substances (PASS) program, are used to predict the biological activity of chemical compounds based on their structural formulas. These tools can screen large databases of virtual compounds and identify those with a high probability of exhibiting a desired biological effect. While specific PASS predictions for 4-(1-Methylethylidene)piperidine are not detailed in the provided search results, the general approach is widely applied to piperidine derivatives to explore their potential therapeutic applications.

These predictive models are built using the known biological activities of a large number of compounds. By analyzing the relationship between the chemical structure and the biological activity, these programs can predict the activity spectrum of a new compound. This approach can save time and resources in the early stages of drug discovery by prioritizing the synthesis and testing of the most promising candidates.

Structure-Based Drug Design Leveraging Computational Methods

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structure of a biological target to design new drugs. thieme-connect.comacs.org This method relies heavily on computational techniques, such as molecular docking and molecular dynamics simulations, to guide the design and optimization of ligands. nih.govresearchgate.net For piperidine-based drug discovery, SBDD has been successfully used to develop potent and selective inhibitors for a variety of targets. researchgate.netthieme-connect.com

The process typically starts with the identification of a "hit" compound, which can be a fragment or a small molecule that binds to the target protein. acs.org Computational methods are then used to analyze the binding mode of the hit and to design modifications that can improve its affinity and selectivity. acs.org This iterative process of design, synthesis, and testing, guided by computational insights, has led to the discovery of several clinically successful drugs containing the piperidine scaffold. thieme-connect.com

Pharmacological and Biological Research Relevance of Piperidine Scaffolds

General Overview of Piperidine (B6355638) Derivatives in Pharmaceutical Research

Piperidine and its derivatives are integral components in a vast array of pharmaceuticals and natural products. researchgate.netnih.govnih.gov This six-membered nitrogen-containing heterocycle is a privileged structure in drug discovery, appearing in over twenty classes of therapeutic agents. nih.govnih.govencyclopedia.pub Its versatility allows it to be a part of the pharmacophore that directly interacts with biological targets or to serve as a structural scaffold to achieve desired conformations and physicochemical properties. mdpi.com

The significance of the piperidine moiety is underscored by its presence in numerous clinically used drugs for a wide range of conditions, including cancer, Alzheimer's disease, infections, pain, and psychosis. encyclopedia.pub For instance, Donepezil, a piperidine derivative, is a leading drug for treating Alzheimer's disease. encyclopedia.pubnih.gov Other examples include Ritalin (methylphenidate) for attention deficit hyperactivity disorder and Risperidone for schizophrenia. academicjournals.orgwikipedia.org

Natural alkaloids containing the piperidine ring, such as piperine (B192125) from black pepper, have also garnered significant attention for their broad spectrum of biological activities, including anticancer properties. nih.govresearchgate.netbohrium.com The continuous exploration of both synthetic and natural piperidine-containing compounds highlights their enduring importance in the quest for new and effective therapeutic agents. nih.govnih.gov

Inhibitory Activities of Piperidine Analogues

Piperidine derivatives have been extensively investigated for their ability to inhibit various enzymes, modulate receptors, and affect ion channel function, demonstrating their broad potential in therapeutic development.

α-Glucosidase Inhibition: Derivatives of 1-deoxynojirimycin, a piperidine-based iminosugar, are known α-glucosidase inhibitors with potential antiviral applications. drugbank.com

Cholinesterase Inhibition: The piperidine scaffold is a key feature in many cholinesterase inhibitors developed for the treatment of Alzheimer's disease. encyclopedia.pub The benzyl-piperidine group, for instance, effectively binds to the catalytic site of acetylcholinesterase (AChE). encyclopedia.pub Researchers have synthesized and evaluated numerous piperidine-containing compounds for their ability to inhibit both AChE and butyrylcholinesterase (BuChE). encyclopedia.pubajchem-a.com For example, indolylpiperidine and 4-N-phenylaminoquinoline derivatives have shown potent inhibitory activity. encyclopedia.pub Structure-activity relationship studies have revealed that the piperidinyl moiety plays a crucial role in the activity against electric eel AChE (eeAChE), with certain derivatives showing high potency. nih.gov

Glucocerebrosidase (GCase) Inhibition: Trihydroxypiperidine azasugars have been synthesized as potential inhibitors of glucocerebrosidase (GCase), the enzyme deficient in Gaucher disease. acs.org These compounds, featuring lipophilic chains, have demonstrated selective inhibitory activity against GCase. acs.org Furthermore, multivalent derivatives of trihydroxypiperidine iminosugars have been shown to be significantly more potent GCase inhibitors than their monovalent counterparts, highlighting the benefits of a multivalent approach. researchgate.netnih.gov Some of these compounds also act as pharmacological chaperones, enhancing GCase activity in patient-derived cells. researchgate.netnih.govunifi.it

NLRP3 ATPase Inhibition: While direct inhibition of NLRP3 ATPase by simple piperidine derivatives is not extensively detailed in the provided context, the broader anti-inflammatory potential of piperidine-containing compounds suggests a possible area for future investigation.

Opioid Receptor Modulation: Piperidine derivatives have been extensively studied as modulators of opioid receptors. nih.gov Researchers have developed 4-substituted piperidine and piperazine (B1678402) analogues that exhibit a favorable balance of binding affinity at the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR). nih.govresearchgate.net Some of these compounds act as MOR agonists and DOR antagonists, a profile that may reduce the negative side effects associated with selective MOR agonists. nih.govresearchgate.net Additionally, piperidine propionamide (B166681) derivatives have been designed as dual agonists of μ-opioid and σ1 receptors for potential use in treating neuropathic pain. mdpi.com

Sigma Receptor Modulation: The piperidine moiety is a key structural element for dual histamine (B1213489) H3 and sigma-1 (σ1) receptor activity. acs.orgnih.gov Several piperidine-based derivatives have been synthesized and evaluated for their affinity towards both σ1 and σ2 receptor subtypes. rsc.orgnih.govx-mol.com These compounds show potential for the treatment of various neurological disorders and pain. mdpi.comacs.org For example, a haloperidol (B65202) analog containing a piperidine ring has been developed as a σ1 receptor antagonist. mdpi.com

hERG Channel Modulation: The potential for off-target effects on the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical consideration in drug development. In the development of T-type calcium channel blockers, researchers have successfully designed 4-piperidinecarboxylate and 4-piperidinecyanide derivatives with minimal activity against the hERG channel, demonstrating the feasibility of achieving selectivity. nih.gov

Calcium Channel Modulation: Researchers have synthesized and evaluated 4-piperidinecarboxylate and 4-piperidinecyanide derivatives as potent and selective inhibitors of T-type calcium channels. nih.gov These compounds have shown promising in vitro and in vivo activity, with selected compounds demonstrating efficacy in a model of neuropathic pain. nih.gov

Therapeutic Areas Under Investigation (Research Focus)

The versatility of the piperidine scaffold has led to its investigation in a wide range of therapeutic areas, with a significant focus on cancer research.

The piperidine ring is a privileged scaffold in the design of anticancer agents, contributing to their efficacy against various cancers, including breast, prostate, colon, lung, and ovarian cancer. nih.govresearchgate.netbohrium.com Piperidine derivatives have been shown to induce apoptosis and inhibit cell cycle progression in cancer cells. nih.govresearchgate.netnih.gov

ALK/ROS1 Inhibitors: A series of 2-amino-4-(1-piperidine) pyridine (B92270) derivatives have been designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), particularly for targeting clinically observed resistance to crizotinib. encyclopedia.pub

Antineoplastic Agents: Numerous piperidine derivatives have demonstrated significant antiproliferative activity against a variety of cancer cell lines. nih.gov For instance, novel piperidine derivatives have been identified as colchicine (B1669291) binding site inhibitors, inducing apoptosis and inhibiting the epithelial-mesenchymal transition in prostate cancer cells. nih.gov The piperidine-2,6-dione fragment has shown potent anticancer activity in vitro. nih.gov Furthermore, piperidine-containing small molecules have been developed as targeted therapeutics for various biological targets implicated in cancer, such as angiogenesis, EGFR, VEGFR, AKT1, and topoisomerase. researcher.life

Anti-Infective Research (e.g., Antimicrobial, Antifungal, Antiviral including SARS-CoV-2, Cytomegalovirus)

Piperidine derivatives have demonstrated significant potential as anti-infective agents, with research exploring their efficacy against bacteria, fungi, and viruses.

Antimicrobial and Antifungal Activity:

The incorporation of a piperidine ring into various molecular frameworks has yielded compounds with notable antibacterial and antifungal properties. biomedpharmajournal.orgacademicjournals.orgbiointerfaceresearch.com For instance, thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones have shown considerable in vitro antibacterial activity against strains like Staphylococcus aureus, E. coli, and Bacillus subtilis, with some compounds exhibiting activity comparable to ampicillin. biomedpharmajournal.org These same derivatives also displayed significant antifungal activity against various fungi, including M. gypseum, M. canis, T. mentagrophytes, T. rubrum, and C. albicans, with their efficacy being higher than the parent piperidin-4-one, suggesting the thiosemicarbazone moiety enhances this activity. biomedpharmajournal.org

Similarly, the synthesis of benzoyl and sulphonyl derivatives of piperidine-4-carboxamide has produced compounds with predicted good absorption and some with notable antifungal activity. researchgate.net Another study revealed that certain piperidine derivatives exhibited varying degrees of antimicrobial activity, with one compound demonstrating strong inhibition against a range of bacteria including B. cereus, E. coli, and S. aureus. academicjournals.org Furthermore, some piperidine and pyrrolidine (B122466) substituted halogenobenzene derivatives have shown inhibitory effects against various microorganisms, with some compounds being particularly effective against S. aureus and C. albicans. tandfonline.com The synthesis of novel 1,2,3-triazole hybrids containing benzimidazole (B57391) and piperidine has also resulted in compounds with potent in vitro antibacterial and antifungal efficacy. nih.gov

Interactive Data Table: Antimicrobial Activity of Piperidine Derivatives

Compound TypeTarget MicroorganismKey FindingsReference
Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidonesS. aureus, E. coli, B. subtilis, M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicansSignificant antibacterial and antifungal activity, comparable or superior to standard drugs. biomedpharmajournal.org
Benzoyl and sulphonyl derivatives of piperidine-4-carboxamideFungiGood predicted absorption and notable antifungal activity. researchgate.net
Piperidine derivativesB. cereus, E. coli, S. aureus, B. subtilis, P. aurenginosa, Kl. pneumoniae, M. luteusVarying degrees of antimicrobial activity, with some compounds showing strong inhibition. academicjournals.org
Piperidine and pyrrolidine substituted halogenobenzenesS. aureus, C. albicansInhibitory effects, particularly against Gram-positive bacteria and fungi. tandfonline.com
1,2,3-triazole hybrids with benzimidazole and piperidineE. coli and other bacterial and fungal strainsPotent in vitro antibacterial and antifungal efficacy. nih.gov

Antiviral Activity:

The piperidine scaffold has also been a key component in the development of antiviral agents, including those targeting significant human pathogens like influenza virus, coronaviruses (including SARS-CoV-2), and cytomegalovirus (CMV).

Influenza Virus: A series of piperidine-based derivatives were identified as potent inhibitors of the influenza virus. nih.govrsc.org Through structural modifications, an optimized compound, tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, demonstrated excellent inhibitory activity against various influenza virus strains with very low EC50 values and a high selectivity index. nih.govrsc.org Mechanistic studies suggest that these compounds interfere with an early to middle stage of the influenza virus replication cycle. nih.govrsc.org

Coronaviruses (including SARS-CoV-2): Research has identified 1,4,4-trisubstituted piperidines as a class of compounds with promising anti-coronavirus activity. mdpi.com These compounds were shown to have micromolar activity against SARS-CoV-2 and were found to inhibit the main protease (Mpro) of the virus. mdpi.com Additionally, piperidine-4-carboxamide derivatives have been reported to inhibit coronaviruses, including SARS-CoV-2 variants, at low micromolar concentrations, suggesting their potential as broad-spectrum antiviral agents. gavinpublishers.com

Cytomegalovirus (CMV): Piperidine-4-carboxamides have also been investigated for their anti-CMV activity. nih.govnih.gov Several analogs of a lead compound, NCGC2955, were synthesized and tested, with some showing potent inhibition of CMV replication in vitro. nih.govnih.gov These active compounds did not inhibit herpes simplex virus 1 or 2, indicating a degree of selectivity. nih.gov

Anti-Inflammatory and Analgesic Research

Piperidine derivatives are well-represented in the fields of anti-inflammatory and analgesic research. ijnrd.org The piperazine scaffold, a related six-membered heterocycle containing two nitrogen atoms, has also been extensively studied for these properties. nih.gov

Many clinically used analgesics, such as pethidine and fentanyl, contain a piperidine ring, which is considered essential for their activity. tandfonline.comlongdom.org Research has focused on synthesizing novel piperidine derivatives with the aim of enhancing analgesic effects while potentially reducing side effects. longdom.org For example, a series of 4-amino methyl piperidine derivatives were synthesized and evaluated for their analgesic potential, with one compound showing excellent activity in a writhing test. tandfonline.com Molecular docking studies suggested that these compounds bind to the µ-opioid receptor. tandfonline.com

In the realm of anti-inflammatory research, piperidine-containing compounds have shown promise. For instance, certain piperidine derivatives have been investigated for their ability to inhibit key inflammatory pathways. ijnrd.org

Antiparasitic Agents

The piperidine scaffold has been utilized in the development of antiparasitic agents. For instance, febrifugine (B1672321) and its synthetic analog halofuginone, which contain a fused piperidine ring, are effective antiparasitic drugs. encyclopedia.pub More recent research has explored novel spiro-piperidine derivatives for their antileishmanial activity. researchgate.net These compounds, synthesized in an eco-friendly manner, showed promising in vitro activity against Leishmania major, with some derivatives exhibiting superior activity to the standard drug miltefosine. researchgate.net In silico studies suggested that these compounds may exert their effect by targeting key enzymes in the parasite. researchgate.net

Structure-Activity Relationship (SAR) Studies of Piperidine Derivatives in Biological Systems

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. nih.govrsc.org For piperidine derivatives, SAR studies have provided valuable insights into optimizing their pharmacological profiles for various therapeutic targets. researchgate.netnih.gov

Influence of Chiral Centers on Biological Activity

The introduction of chiral centers into the piperidine ring can significantly impact the biological activity and selectivity of the resulting compounds. thieme-connect.comresearchgate.netdoaj.org Chiral piperidine scaffolds are prevalent in many approved drugs, highlighting the importance of stereochemistry in drug design. thieme-connect.comresearchgate.netresearchgate.net

Introducing a chiral center can:

Modulate physicochemical properties: Changes in spatial configuration can alter properties like pKa, logD, and logP. thieme-connect.com

Enhance biological activities and selectivity: A specific stereoisomer may exhibit a much higher affinity for a biological target compared to its enantiomer or diastereomers. thieme-connect.comresearchgate.net For example, in a series of fibrinolysis inhibitors, the introduction of a chiral center in the piperidine ring effectively increased their selectivity. thieme-connect.com

Improve pharmacokinetic properties: Chirality can influence the absorption, distribution, metabolism, and excretion (ADME) of a drug. thieme-connect.comresearchgate.net

Reduce cardiac hERG toxicity: Stereochemistry can play a role in mitigating off-target effects, such as cardiotoxicity. thieme-connect.comresearchgate.net

Impact of Substituent Modifications on Pharmacological Profiles

Modifying the substituents on the piperidine ring is a common strategy to fine-tune the pharmacological properties of a compound. researchgate.netresearchgate.net

In the development of anti-influenza virus inhibitors based on a piperidine scaffold, SAR studies revealed that the ether linkage between the quinoline (B57606) and piperidine moieties was critical for inhibitory activity. nih.govrsc.org

For a series of 1,4,4-trisubstituted piperidines with anti-coronavirus activity, the synthesis of an extensive library of analogs allowed for a detailed analysis of the SAR. mdpi.com This revealed that even with five points of diversity, specific structural features were key to their antiviral efficacy. mdpi.com

In the case of piperidine-4-carboxamides with anti-CMV activity, SAR studies showed that the distance between the 4-carboxy piperidine and a pyridine moiety was crucial for inhibition. nih.gov Truncated analogs with a shorter spacer lost their anti-CMV activity. nih.gov

Interactive Data Table: Impact of Substituent Modifications on Piperidine Derivatives

Compound SeriesModificationImpact on Pharmacological ProfileReference
Piperidine-based influenza inhibitorsAlteration of the linkage between quinoline and piperidineEther linkage was found to be critical for anti-influenza activity. nih.govrsc.org
1,4,4-trisubstituted piperidinesVariation at five points of diversityIdentified key structural features for anti-coronavirus activity. mdpi.com
Piperidine-4-carboxamidesTruncation of the spacer between piperidine and pyridineOptimal distance between the two rings is required for anti-CMV activity. nih.gov

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The synthesis of piperidine (B6355638) derivatives is a mature field, yet the demand for more efficient, cost-effective, and stereoselective methods continues to drive innovation. nih.gov Traditional methods often rely on the hydrogenation of pyridine (B92270) precursors, which can require harsh conditions like high temperature and pressure. nih.gov Modern research is focused on overcoming these limitations.

Emerging strategies are moving towards modular and streamlined processes. For instance, a novel two-stage method combines biocatalytic carbon-hydrogen oxidation with nickel-electrocatalyzed radical cross-coupling. news-medical.net This approach functionalizes the piperidine ring and then forms new carbon-carbon bonds without the need for expensive precious metal catalysts like palladium or complex protecting group chemistry. news-medical.net This method has been shown to drastically reduce the number of steps required to build complex piperidines, from as many as 7-17 steps down to just 2-5. news-medical.net

Other innovative techniques include:

Hydrogen Borrowing Cascades : Iridium(III)-catalyzed reactions can form substituted piperidines stereoselectively through a sequence of oxidation, amination, and reduction steps. nih.gov

Intramolecular Cyclization : Reductive hydroamination/cyclization cascades of alkynes offer another route to the piperidine ring. nih.gov

Desymmetrization : Asymmetric synthesis can be achieved through the selective formation of lactams, a method used in the synthesis of a γ-secretase modulator. nih.gov

These advanced methodologies promise to accelerate the discovery and development of new piperidine-based molecules, including derivatives of 4-(1-methylethylidene)piperidine, by providing more direct and versatile synthetic routes. nih.govnews-medical.net

Table 1: Comparison of Synthetic Approaches for Piperidine Derivatives

Methodology Key Features Advantages Source
Traditional Hydrogenation Reduction of pyridine precursors. Well-established for simple structures. nih.gov
Modular C-H Oxidation/Cross-Coupling Two-stage biocatalytic and electrocatalytic process. Reduces step count, avoids precious metals, highly modular. news-medical.net
Hydrogen Borrowing Cascades Iridium(III)-catalyzed sequential reactions. High stereoselectivity in forming substituted piperidines. nih.gov
Intramolecular Cyclization Acid-mediated cascade of alkynes. Direct formation of the piperidine ring from linear precursors. nih.gov

Exploration of New Biological Targets for Piperidine Scaffolds

The piperidine ring is a privileged scaffold present in over twenty classes of pharmaceuticals. nih.govencyclopedia.pub Its derivatives have been developed as analgesics, antipsychotics, antihistamines, anticancer agents, and treatments for Alzheimer's disease. arizona.eduencyclopedia.pub Future research continues to expand the scope of biological targets for piperidine-containing compounds.

The versatility of the piperidine structure allows it to be modified to interact with a wide array of biological macromolecules. clinmedkaz.org Current research is exploring its potential against new and challenging targets:

HIV-1 Protease : Piperidine analogues are being designed as P2-ligands in potent HIV-1 protease inhibitors, with some compounds showing activity in the nanomolar range. nih.gov Molecular docking studies confirm that the piperidine moiety can fit effectively into the S2 subsite of the enzyme's active site. nih.gov

Secretory Glutaminyl Cyclase (sQC) : As an approach to Alzheimer's disease, a piperidine-4-carboxamide scaffold was identified as a novel inhibitor of sQC. nih.gov This enzyme is involved in the formation of highly neurotoxic pyroglutamate-amyloid beta (pGlu-Aβ), making it an attractive therapeutic target. nih.gov

Sigma Receptor 1 (S1R) : Through screening and computational analysis, piperidine-based compounds have been identified as potent agonists for the S1R, a target relevant for various central nervous system disorders. rsc.org

Dual-Target Opioid Ligands : Researchers are developing 4-substituted piperidines that act as both μ opioid receptor (MOR) agonists and δ opioid receptor (DOR) antagonists. nih.gov This dual functionality is a promising strategy to reduce the negative side effects, such as tolerance and dependence, associated with selective MOR agonists. nih.gov

The introduction of chiral piperidine scaffolds is a particularly promising strategy, as it can help modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.com

Integration of Advanced Computational and Experimental Techniques

The synergy between computational modeling and advanced experimental analysis is accelerating the discovery and characterization of piperidine derivatives. researchgate.net These integrated approaches provide deep insights into molecular behavior, guiding the design of new compounds with desired properties.

Computational Techniques: In silico methods are now integral to modern drug discovery, allowing for the prediction of biological activity and the elucidation of molecular interactions before synthesis. clinmedkaz.org

QSAR and Molecular Docking : Quantitative Structure-Activity Relationship (QSAR) models are developed to predict the biological activity of new piperidine derivatives. researchgate.netnih.gov These models, often combined with molecular docking and molecular dynamics (MD) simulations, help identify promising lead compounds and understand their binding modes with targets like the p53-HDM2 protein interface, cholinesterases, and sigma receptors. rsc.orgresearchgate.netnih.gov

DFT and MD Simulations : Density Functional Theory (DFT) and Molecular Dynamics (MD) are used to investigate the structural, electronic, and thermodynamic properties of piperidine compounds. researchgate.netchemjournal.kz These calculations can determine chemical stability, reactivity, and the nature of interactions with biological targets at an atomic level. rsc.orgresearchgate.net

Experimental Techniques: Advanced analytical methods are crucial for the structural confirmation, quantification, and functional evaluation of piperidine derivatives.

Chromatography and Mass Spectrometry : Techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) are used for the sensitive and accurate quantification of piperidines. nih.gov To enhance detection, particularly in complex biological matrices, chemical derivatization strategies are employed. For example, using N-(4-aminophenyl)piperidine as a derivatizing agent can improve the detection of organic acids by supercritical fluid chromatography-mass spectrometry (SFC-MS) by over 200-fold. nih.govnsf.govresearchgate.net

Structural and Functional Analysis : X-ray crystallography provides precise atomic details of how piperidine inhibitors bind to their target enzymes, as demonstrated with sQC. nih.gov For functional evaluation, techniques like Fluorescence Resonance Energy Transfer (FRET) are used to measure the inhibitory potency of compounds against enzymes such as HIV-1 protease. nih.gov

Table 2: Advanced Techniques in Piperidine Research

Technique Type Specific Method Application Source
Computational QSAR, Molecular Docking, MD Simulations Predicting biological activity, identifying lead compounds, studying binding modes. researchgate.netnih.govnih.gov
Computational Density Functional Theory (DFT) Investigating structural, electronic, and thermodynamic properties. researchgate.netchemjournal.kz
Experimental SFC-MS with Derivatization Improving detection sensitivity for analytes. nih.govnsf.gov
Experimental RP-HPLC Quantitative analysis of piperidine compounds. nih.gov
Experimental X-ray Crystallography Determining the precise 3D structure of ligand-protein complexes. nih.gov
Experimental FRET Measuring enzyme inhibition potency. nih.gov

Potential for Derivatization in Materials Science (e.g., Polymers)

While the primary focus for piperidine derivatives has been in pharmaceuticals, their unique chemical properties present opportunities in materials science. Derivatization of the this compound scaffold could lead to the development of novel polymers and functional materials.

The exocyclic double bond in this compound offers a reactive handle for polymerization reactions, such as addition polymerization, or for grafting the molecule onto existing polymer backbones. This could be used to create polymers with tailored properties, incorporating the basicity and structural rigidity of the piperidine ring.

Current research in related areas demonstrates the feasibility of integrating piperidine and similar heterocycles into polymeric systems:

Polymer-Bound Reagents : Piperidine can be chemically bound to a polymer support, such as polystyrene cross-linked with divinylbenzene. sigmaaldrich.comsigmaaldrich.com These polymer-bound piperidines serve as catalysts or scavengers in organic synthesis, simplifying purification by allowing for easy removal by filtration. sigmaaldrich.comalfachemic.com

Bioactive Films : Piperidine derivatives have been incorporated into sodium alginate/poly(vinyl alcohol) films. nih.gov These films show potential for drug delivery applications, providing controlled release of therapeutic molecules and exhibiting antimicrobial activity. nih.gov

Coordination Polymers : Related nitrogen heterocycles like piperazine (B1678402) have been shown to form coordination polymers with metal ions, such as zinc(II). rsc.org This suggests that piperidine derivatives could also be used as ligands to construct metal-organic frameworks (MOFs) or coordination polymers with interesting electronic or catalytic properties.

The derivatization of this compound for materials science is an emerging avenue with significant potential. By leveraging its distinct structure, new functional polymers for applications ranging from catalysis to biomaterials and drug delivery systems could be developed. sigmaaldrich.comnih.gov

Q & A

Q. What are the established synthetic routes for 4-(1-Methylethylidene)piperidine, and how are intermediates purified?

A common approach involves organometallic reactions with ketones. For example, in the synthesis of a structurally similar trihydroxypiperidine derivative, n-BuLi was used to deprotonate a ketone precursor, followed by reaction with 4-ethynyl-N,N-dimethylaniline. Purification is achieved via silica gel column chromatography, yielding the product as an oil or solid with confirmed optical rotation and NMR data . Adjustments to substituents or reaction stoichiometry may be required for this compound.

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and substituent orientation. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups. For example, in a related piperidine derivative, NMR signals at δ 1.40–1.45 ppm confirmed methyl groups, and MS showed a molecular ion peak at m/z 367.2 .

Q. What safety protocols should be followed when handling this compound?

Based on safety data for structurally similar piperidines, wear nitrile gloves, eye protection, and work in a fume hood. Avoid inhalation and skin contact, as piperidine derivatives may cause respiratory or dermal irritation. Emergency measures include rinsing eyes with water for 15 minutes and using alcohol-resistant foam for fires .

Advanced Research Questions

Q. How can conflicting stereochemical outcomes in this compound synthesis be resolved?

Conflicting data may arise from unintended epimerization or impurities. Use chiral chromatography (e.g., Chiralpak® columns) to separate enantiomers. Single-crystal X-ray diffraction provides definitive stereochemical assignments, as demonstrated in a study where X-ray analysis resolved axial vs. equatorial substituent orientations in a trihydroxypiperidine derivative .

Q. What strategies optimize reaction yields for introducing the 1-Methylethylidene group into piperidine scaffolds?

Reaction conditions (temperature, solvent polarity, and catalyst loading) significantly impact yields. For example, in Knoevenagel condensations of piperidine derivatives, anhydrous toluene and piperidine catalysis at 80°C improved yields to >85%. Kinetic studies (e.g., monitoring by TLC or HPLC) can identify rate-limiting steps .

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic reactions?

Electron-withdrawing groups (e.g., sulfonyl or halogen substituents) increase electrophilicity at the piperidine nitrogen, enhancing nucleophilic attack. Computational modeling (DFT or MD simulations) can predict reaction pathways. For instance, in a related 4-sulfonylpiperidine derivative, electron-deficient aryl groups accelerated substitution reactions by 30% compared to electron-rich analogs .

Q. What methodologies address discrepancies in biological activity data for this compound analogs?

Contradictions may stem from assay variability or impurity profiles. Validate purity via HPLC (>98%) and corroborate bioactivity using orthogonal assays (e.g., enzyme inhibition and cell-based models). For example, a piperidine-based opioid precursor required rigorous impurity profiling (via LC-MS) to reconcile conflicting receptor-binding data .

Methodological Considerations

Q. How can regioselectivity challenges in functionalizing this compound be mitigated?

Protecting group strategies (e.g., Boc or Fmoc) can direct reactivity to specific positions. For example, Boc protection of the piperidine nitrogen in 4-Anilino-1-Boc-piperidine prevented undesired side reactions during aryl substitutions .

Q. What analytical standards are recommended for quantifying this compound in complex matrices?

Use certified reference materials (CRMs) with matched isotopic labels (e.g., deuterated analogs) for LC-MS/MS quantification. A study on 4-difluorobenzoylpiperidine employed a deuterated internal standard to achieve a detection limit of 0.1 ng/mL in plasma .

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

Store the compound at -20°C in anhydrous acetonitrile or DMSO to prevent hydrolysis. Stability studies on meperidine hydrochloride showed <5% degradation over five years under these conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.